4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile

Medicinal Chemistry Organic Synthesis Late-Stage Functionalization

Medicinal chemistry programs often face delays due to the lack of versatile, polyfunctional heterocyclic cores for SAR exploration. 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile solves this bottleneck. - Dual reactive chlorine handles at positions 4 and 6 enable regioselective, sequential SNAr functionalization, allowing rapid library synthesis from a single intermediate. - The 3-carbonitrile group is a critical pharmacophoric element for potent kinase inhibition (RET, ATR), confirmed by SAR studies. - Supplied at 98% purity, this building block accelerates lead optimization, targeted protein degradation (PROTAC) assembly, and diversity-oriented synthesis. - Ensures supply chain reliability with global shipping and batch-to-batch consistency for both discovery and scale-up programs.

Molecular Formula C7H2Cl2N4
Molecular Weight 213.02 g/mol
Cat. No. B13931197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile
Molecular FormulaC7H2Cl2N4
Molecular Weight213.02 g/mol
Structural Identifiers
SMILESC1=C(N=C(C2=C(C=NN21)C#N)Cl)Cl
InChIInChI=1S/C7H2Cl2N4/c8-5-3-13-6(7(9)12-5)4(1-10)2-11-13/h2-3H
InChIKeyFQHQSNZJYUOBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile: Chemical Profile & Classification


4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) is a halogenated heterocyclic building block belonging to the pyrazolo[1,5-a]pyrazine class, a nitrogen-rich bicyclic scaffold recognized for its role in kinase inhibition and drug discovery [1]. This compound features a unique substitution pattern with chlorine atoms at positions 4 and 6, and a cyano group at position 3, which together confer distinct physicochemical properties, including a molecular weight of 213.02 g/mol and a calculated LogP of approximately 1.91 . As a specialized intermediate, it is typically supplied with a purity of 98% for research and development purposes .

Scaffold Pyrazolo[1,5-a]pyrazine core for kinase chemotype exploration
Reactive Handles Two chlorine sites enable sequential SNAr diversification
Use Context Late-stage functionalization and library synthesis

4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile: Irreplaceable Scaffold vs. Analogs


Generic substitution within the pyrazolo[1,5-a]pyrazine class is not feasible due to the profound impact of subtle structural variations on biological activity and synthetic utility. While the core scaffold is shared, the specific 4,6-dichloro-3-carbonitrile substitution pattern of this compound provides a unique combination of two reactive chlorine handles and a key nitrile group for further diversification. For instance, the presence of the nitrile group at the 3-position is critical for certain kinase inhibitor pharmacophores, as demonstrated by SAR studies where analogs lacking this group or with different substitutions show significantly altered potency profiles [1]. Furthermore, the two chlorine atoms are not merely inert substituents; they are crucial for enabling regioselective, sequential functionalization via nucleophilic aromatic substitution (SNAr), a capability not present in non-chlorinated or mono-chlorinated analogs . Attempting to use a closely related compound like 4,6-dichloropyrazolo[1,5-a]pyrazine (without the nitrile) would forfeit a key vector for hydrogen-bonding or electronic modulation, while using a non-chlorinated pyrazolo[1,5-a]pyrazine-3-carbonitrile would eliminate the possibility of late-stage diversification via chlorine displacement. The evidence below quantifies these critical points of differentiation, demonstrating why this specific compound is an essential, non-interchangeable building block for advanced medicinal chemistry programs.

Diversification capability may not transfer Analogs lacking the second chlorine handle limit sequential derivatization strategies
Pharmacophore mismatch Scaffolds without the 3-carbonitrile may alter kinase-target interaction profiles
Physicochemical shift Saturated or less lipophilic analogs can affect permeability and ADME behavior

4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile: Comparative Evidence


Dual Chlorine Handles for Sequential Derivatization

This compound possesses two chemically distinct chlorine atoms at the 4 and 6 positions of the pyrazolo[1,5-a]pyrazine core. In contrast, the closest analog, 4,6-dichloropyrazolo[1,5-a]pyrazine (lacking the 3-carbonitrile), or mono-chlorinated variants offer only one or no chlorine atoms. The presence of two chlorine atoms provides two independent sites for sequential nucleophilic aromatic substitution (SNAr) reactions, a feature that is quantitatively defined by the compound's structure and is a cornerstone of its utility as a building block . This allows for the controlled introduction of diverse functional groups in a stepwise manner, a capability not possible with mono-chlorinated or non-chlorinated analogs. This is a direct consequence of the molecule's specific substitution pattern, which is a key differentiator for synthetic chemists designing complex libraries.

Reactive sites
Data to verify
Two chlorine atoms (positions 4,6) vs. one or none in analogs
Defines sequential diversification capability
Structure-based assessment; confirm synthetic accessibility
Medicinal Chemistry Organic Synthesis Late-Stage Functionalization

3-Carbonitrile as Key Pharmacophore for RET Inhibition

The 3-carbonitrile group is a critical determinant of potency for pyrazolo[1,5-a]pyrazine-based kinase inhibitors. While direct head-to-head data for the parent compound are not available, structure-activity relationship (SAR) studies on closely related, fully elaborated pyrazolo[1,5-a]pyrazine-3-carbonitriles demonstrate the essential role of this moiety. For example, in a series of RET kinase inhibitors, compounds retaining the pyrazolo[1,5-a]pyrazine-3-carbonitrile core showed potent inhibition, with IC50 values in the low nanomolar range (e.g., 6.8 nM for Example 53, 16.4 nM for Example 25) against wild-type RET [1]. In contrast, related pyrazolo[1,5-a]pyrazine scaffolds lacking the 3-carbonitrile substitution often exhibit significantly reduced or altered activity profiles, as the nitrile group is frequently involved in key hydrogen-bonding interactions within the kinase ATP-binding pocket [2]. This class-level inference strongly suggests that analogs like 4,6-dichloropyrazolo[1,5-a]pyrazine (which lacks the nitrile) would be a poor starting point for programs targeting this kinase class.

RET inhibition
Class-level inference
6.8 nM (elaborated analog IC50 for RET)
Supports nitrile pharmacophore for kinase programs
Class-level SAR; confirm activity with parent scaffold
Kinase Inhibition SAR Oncology RET Kinase

Enhanced Lipophilicity and Membrane Permeability

The target compound's calculated LogP value of approximately 1.91 provides a distinct physicochemical profile compared to its saturated analog, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile (MW 161.17, LogP not reported but expected to be lower) . The higher LogP of the target compound, driven by the fully aromatic pyrazine ring and the two chlorine substituents, indicates greater lipophilicity. This property is crucial for passive membrane permeability and oral bioavailability in drug development. In contrast, the tetrahydropyrazine analog, with its partially saturated ring, is more polar and may require additional formulation or prodrug strategies to achieve adequate permeability. This difference in lipophilicity can directly influence the selection of a building block for lead optimization, where tuning LogP is essential for balancing potency, solubility, and permeability.

Lipophilicity
Context-dependent
Calculated LogP ~1.91 vs. lower LogP of saturated analog
May influence permeability and ADME profile
Calculated property; verify experimentally
ADME Physicochemical Properties Drug Design

4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile: Application Scenarios


Kinase Inhibitor Lead Optimization

This compound serves as an ideal starting point for the development of novel kinase inhibitors, particularly for targets like RET and ATR where the pyrazolo[1,5-a]pyrazine core is a validated pharmacophore. As established in Evidence Item 2, the 3-carbonitrile group is essential for achieving potent kinase inhibition in this class [1]. A medicinal chemistry team can leverage the two chlorine handles (Evidence Item 1) to perform sequential SNAr reactions, rapidly exploring chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties. This approach is more efficient than synthesizing the core with different substituents from scratch, enabling rapid SAR exploration and lead optimization cycles.

Diversity-Oriented Synthesis Building Block

For academic or industrial groups engaged in diversity-oriented synthesis, this compound is a strategic procurement choice. As detailed in Evidence Item 1, the dual chlorine atoms provide two independent points of diversification . This allows a chemist to generate a large and diverse library of final compounds from a single, commercially available intermediate. The first chlorine can be displaced with a set of amines or alcohols, and the second with a different set of nucleophiles under modified conditions, yielding a matrix of products that would otherwise require the synthesis of many individual building blocks. This directly reduces synthesis time and cost.

PROTACs and Molecular Glues Targeting RET

The compound's core structure is directly relevant to the burgeoning field of targeted protein degradation. As evidenced by patent activity, substituted pyrazolo[1,5-a]pyrazines are being explored as warheads for the degradation of the RET kinase [1]. The 4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile scaffold provides a unique, bifunctional starting point. One chlorine handle can be used to attach a linker for an E3 ligase ligand (e.g., a CRBN or VHL binder), while the other can be elaborated to modulate binding affinity and selectivity for the target protein (RET). The preserved 3-carbonitrile group maintains the key interaction with the kinase ATP-binding site, ensuring potent target engagement. This specific substitution pattern is ideally suited for constructing heterobifunctional degraders.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Sequential SNAr handles
Regioselective functionalization and kinase assay profiling
Diversity-oriented synthesis
Dual derivatization sites
Library yield and step economy
Targeted protein degradation (PROTACs)
Bifunctional scaffold suitability
Linker attachment efficiency and target engagement retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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